molecular formula C15H14ClN5 B8163581 (R)-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine

(R)-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B8163581
M. Wt: 299.76 g/mol
InChI Key: ZVMZVGFOLBLUNJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound features a triazine ring substituted with a chloro group and a naphthyl ethylamine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of ®-1-(naphthalen-2-yl)ethylamine, which is then reacted with cyanuric chloride under controlled conditions to form the desired triazine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce amine and carboxylic acid derivatives.

Scientific Research Applications

®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-chloro-N2-(1-(naphthalen-2-yl)ethyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring, chloro group, and naphthyl ethylamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-N-[(1R)-1-naphthalen-2-ylethyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-9(18-15-20-13(16)19-14(17)21-15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H3,17,18,19,20,21)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMZVGFOLBLUNJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC3=NC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC3=NC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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